![molecular formula C22H28N2O6 B4075533 1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate](/img/structure/B4075533.png)
1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate
Overview
Description
1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate involves its interaction with neurotransmitter receptors in the brain. Specifically, it has been shown to bind to the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate are primarily related to its interaction with the serotonin 5-HT1A receptor. It has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of schizophrenia and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate in lab experiments is its specificity for the serotonin 5-HT1A receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate. One area of interest is the development of new drugs based on this compound for the treatment of various neurological disorders. Another area of research is the further elucidation of the mechanism of action of this compound, and its potential interactions with other neurotransmitter systems. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in the context of its potential use as a therapeutic agent.
Scientific Research Applications
1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate has been used in various scientific research applications. One of its primary uses is in the field of neuroscience, where it has been used as a tool to study the function of neurotransmitter receptors. It has also been used in the development of new drugs for the treatment of various neurological disorders, including schizophrenia and depression.
properties
IUPAC Name |
oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.C2H2O4/c1-2-5-18(6-3-1)17-24-20-9-7-19(8-10-20)23-16-4-13-22-14-11-21-12-15-22;3-1(4)2(5)6/h1-3,5-10,21H,4,11-17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDUTNUCCKHVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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